molecular formula C9H8N2O5 B1265846 2-Acetamido-6-nitrobenzoic Acid CAS No. 73721-78-5

2-Acetamido-6-nitrobenzoic Acid

Cat. No.: B1265846
CAS No.: 73721-78-5
M. Wt: 224.17 g/mol
InChI Key: HHNTZMHFBQIQAK-UHFFFAOYSA-N
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Description

2-Acetamido-6-nitrobenzoic acid, also known as N-acetyl-6-nitroanthranilic acid, is an organic compound with the molecular formula C9H8N2O5 and a molecular weight of 224.17 g/mol . This compound is characterized by the presence of an acetamido group and a nitro group attached to a benzoic acid core. It is typically found as a white to yellow crystalline powder and is used primarily in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-6-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-acetamidobenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperatures to ensure the selective nitration at the 6-position of the benzoic acid ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, followed by purification steps such as recrystallization to obtain the desired purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Reduction: 2-Acetamido-6-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-6-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-acetamido-6-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, making it a useful tool in biochemical research .

Comparison with Similar Compounds

  • 2-Acetamido-3-nitrobenzoic acid
  • 2-Acetamido-4-nitrobenzoic acid
  • 2-Acetamido-5-nitrobenzoic acid

Comparison: 2-Acetamido-6-nitrobenzoic acid is unique due to the specific positioning of the nitro group at the 6-position, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-acetamido-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-6-3-2-4-7(11(15)16)8(6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNTZMHFBQIQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224034
Record name Benzoic aicd, 2-(acetylamino)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73721-78-5
Record name Benzoic aicd, 2-(acetylamino)-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073721785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic aicd, 2-(acetylamino)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-6-nitrobenzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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